potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide
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Overview
Description
Potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide is a chemical compound with the molecular formula C15H11KN2O2S2 and a molecular weight of 354.49 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide typically involves the reaction of benzenesulfonyl chloride with 2-phenyl-1H-imidazole-5-thiol in the presence of a base such as potassium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide involves its interaction with specific molecular targets. For instance, as an hNE inhibitor, the compound binds to the active site of the enzyme, preventing its proteolytic activity. This inhibition is mediated through the formation of a covalent acyl-enzyme complex, which blocks the enzyme’s catalytic function .
Comparison with Similar Compounds
Similar Compounds
Potassium {4-[(Z)-2-phenylethenyl]pyrimidin-2-yl}sulfanide: Similar in structure but contains a pyrimidine ring instead of an imidazole ring.
Potassium {4-[(1E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidin-2-yl}sulfanide: Contains a dichlorophenyl group and a pyrimidine ring.
Uniqueness
Potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide is unique due to its specific imidazole-based structure and the presence of both sulfonyl and phenyl groups. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H11KN2O2S2 |
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Molecular Weight |
354.5 g/mol |
IUPAC Name |
potassium;4-(benzenesulfonyl)-2-phenyl-1H-imidazole-5-thiolate |
InChI |
InChI=1S/C15H12N2O2S2.K/c18-21(19,12-9-5-2-6-10-12)15-14(20)16-13(17-15)11-7-3-1-4-8-11;/h1-10,20H,(H,16,17);/q;+1/p-1 |
InChI Key |
LWBNHHQQCHJYHA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)[S-])S(=O)(=O)C3=CC=CC=C3.[K+] |
Origin of Product |
United States |
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